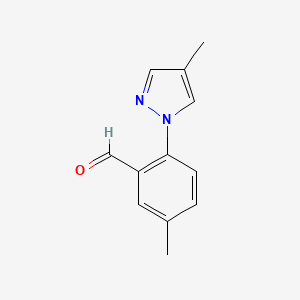

5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Description

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

5-methyl-2-(4-methylpyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C12H12N2O/c1-9-3-4-12(11(5-9)8-15)14-7-10(2)6-13-14/h3-8H,1-2H3 |

InChI Key |

QNWNMQLGCUMQCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(C=N2)C)C=O |

Origin of Product |

United States |

Preparation Methods

Direct Condensation of Pyrazole Derivatives with Aromatic Aldehydes

One of the most straightforward approaches involves the condensation of methyl-substituted pyrazole derivatives with aromatic aldehydes. This method typically employs acid catalysis or basic conditions to facilitate the formation of the benzaldehyde derivative.

- Reactants: 4-methyl-1H-pyrazole derivatives and substituted benzaldehyde

- Catalyst: Acidic (e.g., acetic acid) or basic (e.g., sodium hydroxide)

- Solvent: Ethanol or ethanol-water mixture

- Conditions: Reflux or mild heating

Pyrazole derivative + Benzaldehyde → 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

The process involves nucleophilic attack by the pyrazole nitrogen on the aldehyde carbon, followed by dehydration to form the benzaldehyde adduct.

Oxidative Coupling and Functionalization

Another method involves oxidative coupling of methylated pyrazoles with aromatic aldehydes, often utilizing oxidizing agents such as potassium permanganate or copper catalysts to facilitate the formation of the aldehyde group attached to the pyrazole ring.

- Oxidation of methyl groups to aldehyde functionalities

- Coupling with aromatic systems under controlled conditions

Multi-step Synthesis via Intermediates

A more elaborate route involves initial synthesis of pyrazole intermediates, followed by functionalization at specific positions:

- Synthesis of 4-methyl-1H-pyrazole

- N-alkylation to introduce methyl groups

- Subsequent formylation at the aromatic ring via Vilsmeier-Haack reaction or other formylation methods

Representative Synthesis Protocols

Method A: Condensation Approach

| Reagent | Quantity | Conditions | Reference |

|---|---|---|---|

| 4-methyl-1H-pyrazole | Equiv. 1 | Reflux in ethanol | |

| 4-methylbenzaldehyde | Equiv. 1 | Acid catalyst (acetic acid) | |

| Solvent | Ethanol | Reflux | |

| Temperature | 80-100°C |

- Dissolve 4-methyl-1H-pyrazole and 4-methylbenzaldehyde in ethanol.

- Add a catalytic amount of acetic acid.

- Reflux the mixture for 4-6 hours.

- Cool, filter, and purify the product via recrystallization.

Yield: Typically around 70-85%, depending on reaction conditions.

Method B: Multi-step Synthesis via Formylation

Preparation of 4-methyl-1H-pyrazole:

- Synthesized via cyclization of acetylacetone with hydrazine derivatives.

-

- Alkylation of the pyrazole nitrogen with methyl iodide under basic conditions.

-

- Application of Vilsmeier-Haack reagent (POCl₃ and DMF) to introduce the aldehyde group at the aromatic ring.

- Temperature: 0-25°C for formylation

- Solvent: DMF or dichloromethane

- Purification: Column chromatography or recrystallization

Advantages: High regioselectivity and functional group control.

Data Table: Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|---|

| Condensation | Pyrazole derivative + Aromatic aldehyde | Reflux, acid catalysis | Simple, direct | Limited regioselectivity | 70-85% |

| Multi-step | Pyrazole synthesis + Alkylation + Formylation | Multi-stage, controlled temperature | High regioselectivity | Complex, time-consuming | 60-75% overall |

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution under acidic conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

Oxidation: 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzoic acid.

Reduction: 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzyl alcohol.

Substitution: Various halogenated or nitro-substituted derivatives.

Scientific Research Applications

5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is a chemical compound with potential applications in various scientific fields. This compound features a benzaldehyde structure with methyl and pyrazole substitutions, giving it unique chemical properties.

Scientific Research Applications

5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is used as a building block in the synthesis of bioactive molecules, making it valuable in medicinal chemistry. It can also be employed in developing novel materials with specific electronic or optical properties in materials science. Moreover, this compound can act as a probe or ligand in biochemical assays for studying enzyme activity or protein interactions in biological studies.

Medicinal Chemistry

The compound can be utilized as a building block for synthesizing bioactive molecules, including potential drug candidates. Pyrazole derivatives have demonstrated anticancer activity by inhibiting the proliferation of cancer cell lines, such as breast, lung, and colorectal cancers. These compounds modulate signaling pathways that control cell growth and apoptosis.

Materials Science

5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can be used in developing novel materials with specific electronic or optical properties.

Biological Studies

The compound can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Chemical Reactions

5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo several chemical reactions:

- Oxidation The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major product formed is 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzoic acid.

- Reduction The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The major product formed is 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzyl alcohol.

- Substitution The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Various substituted derivatives are produced depending on the nucleophile used.

5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde shows diverse biological activities. Pyrazole-containing compounds exhibit anticancer properties and can inhibit the proliferation of various cancer cell lines. They can also suppress inflammatory responses by inhibiting pro-inflammatory mediators and cytokines. Certain pyrazole derivatives exhibit antimicrobial activity against bacterial strains and fungi. The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, or it may influence critical signaling pathways involved in inflammation and cancer progression.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of biological activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde

- Structure : Differs in the substitution pattern: a methoxy group replaces the methyl group at the benzaldehyde’s 5-position, and the pyrazole ring is attached at the 4-position of the pyrazole (vs. 1-position in the target compound).

- Electronic Effects : The methoxy group (−OCH₃) is electron-donating, enhancing the electron density of the aromatic ring compared to the methyl group (−CH₃) in the target compound. This may influence reactivity in nucleophilic addition or coordination chemistry.

- Synthetic Relevance : Such analogues are often synthesized via condensation reactions similar to those described for diphenylethylidene-pyrazolone derivatives .

4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one

- Structure : Features a thiazole ring instead of benzaldehyde and an ethylidene spacer. The pyrazole is substituted with a phenylthiazolyl group, introducing extended π-conjugation.

- Key Differences : The absence of an aldehyde group limits its utility in Schiff base formation but enhances planar stacking interactions due to the thiazole ring. This compound’s structural complexity highlights the versatility of pyrazole derivatives in drug discovery .

Physicochemical Properties (Inferred)

| Compound Name | Molecular Formula | Key Substituents | Predicted Solubility | Reactivity Profile |

|---|---|---|---|---|

| 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | C₁₂H₁₂N₂O | 5-CH₃, 2-(4-CH₃-pyrazol-1-yl) | Low in polar solvents | High (aldehyde for condensation) |

| 5-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde | C₇H₈N₂O₂ | 5-OCH₃, 4-(pyrazole) | Moderate in DMSO | Moderate (electron-rich aldehyde) |

| 4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one | C₂₈H₂₂N₄OS | Thiazole, diphenylethylidene | Insoluble in water | Low (ketone-dominated reactivity) |

Notes:

- The target compound’s methyl groups reduce polarity, favoring solubility in organic solvents like dichloromethane.

- The aldehyde group enables applications in synthesizing imines or metal-organic frameworks (MOFs), whereas thiazole-containing analogues (e.g., ) prioritize π-π interactions for biological target binding.

Structural Analysis Techniques

- X-ray Crystallography : SHELXL is widely used for refining small-molecule structures, ensuring precise bond-length and angle measurements . For example, the target compound’s pyrazole-benzaldehyde dihedral angle could be compared to analogues to assess planarity.

- Visualization : ORTEP-3 aids in illustrating steric effects, such as the spatial arrangement of the 4-methyl group on the pyrazole ring, which may hinder rotational freedom .

Biological Activity

5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activities, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

IUPAC Name: 5-methyl-2-(4-methylpyrazol-1-yl)benzaldehyde

Structure: The compound features a benzaldehyde moiety substituted with a pyrazole ring, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2O |

| Molecular Weight | 200.24 g/mol |

| IUPAC Name | 5-methyl-2-(4-methylpyrazol-1-yl)benzaldehyde |

| InChI | InChI=1S/C12H12N2O/c1-9-3-4-12(11(5-9)8-15)14-7-10(2)6-13-14/h3-8H,1-2H3 |

Anticancer Properties

Recent studies indicate that compounds containing the pyrazole structure exhibit anticancer activity against various cancer cell lines. Specifically, the presence of the pyrazole ring in 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde enhances its potential as an anticancer agent. Research has shown that similar pyrazole derivatives can inhibit the growth of cancer cells such as lung, breast (MDA-MB-231), and liver (HepG2) cancers .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity.

- Receptor Modulation: The pyrazole ring can engage in hydrogen bonding and π–π interactions with receptor sites, modulating their activity .

Antimicrobial Activity

In addition to anticancer properties, 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has demonstrated antimicrobial activity against various pathogens. Studies have shown that related pyrazole compounds exhibit significant antibacterial and antifungal effects, with minimum inhibitory concentration (MIC) values lower than standard antibiotics .

Comparative Studies

To understand the unique properties of 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde | Structure | Moderate anticancer properties |

| 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | Structure | Antibacterial but less effective than target compound |

| 1-(5-Methyl-1H-pyrazol-4-yl)ethanone | Structure | Limited anticancer activity |

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of various pyrazole derivatives, including 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer properties.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed MIC values comparable to conventional antibiotics, highlighting its potential as an alternative antimicrobial agent.

Q & A

Q. What are the common synthetic routes for 5-Methyl-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde?

The synthesis typically involves coupling a substituted pyrazole to a benzaldehyde derivative. A standard method uses nucleophilic substitution under basic conditions. For example, 4-methylpyrazole can react with a halogenated benzaldehyde precursor (e.g., 2-chloro-5-methylbenzaldehyde) in the presence of a base like sodium hydride or potassium carbonate. Solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are often employed to facilitate reactivity .

Q. How is the compound characterized after synthesis?

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity.

- X-ray Crystallography : For structural elucidation, often using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and isolate isomers .

Q. What are the typical chemical reactions involving this compound?

The aldehyde group and pyrazole ring enable diverse reactions:

- Oxidation : The aldehyde can be oxidized to a carboxylic acid using KMnO₄ or H₂O₂.

- Nucleophilic Addition : Reaction with amines (e.g., hydroxylamine) to form oximes.

- Metal Coordination : The pyrazole nitrogen acts as a ligand for transition metals like Cu(II) or Pd(II) .

Advanced Questions

Q. How can reaction conditions be optimized for higher yields in synthesizing this compound?

Key parameters include:

Q. What challenges arise during crystallographic refinement of this compound?

Challenges include:

Q. How do structural modifications influence its biological activity?

Substituent positions significantly affect bioactivity:

- Methyl Groups : Enhance lipophilicity, impacting membrane permeability.

- Pyrazole vs. Pyridine : Pyrazole’s hydrogen-bonding capacity may improve target binding. Comparative studies with analogs (e.g., 2-(4-methylpyrazol-1-yl)pyridine) reveal differences in anti-inflammatory and antitumor activity .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Screens binding affinity to enzymes (e.g., cyclooxygenase-2).

- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with activity .

Q. How can researchers resolve contradictions in published synthetic protocols?

Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.